molecular formula C21H22N2O8 B5194444 4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid

Cat. No.: B5194444
M. Wt: 430.4 g/mol
InChI Key: GBSPAAIKAICREH-UHFFFAOYSA-N
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Description

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, amides, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c24-16-10-12(1-3-14(16)22-18(26)5-7-20(28)29)9-13-2-4-15(17(25)11-13)23-19(27)6-8-21(30)31/h1-4,10-11,24-25H,5-9H2,(H,22,26)(H,23,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPAAIKAICREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CCC(=O)O)O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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